Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Overview

Description

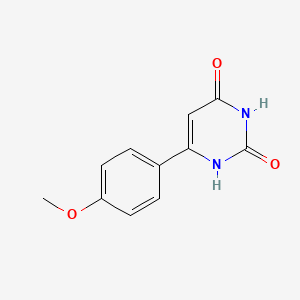

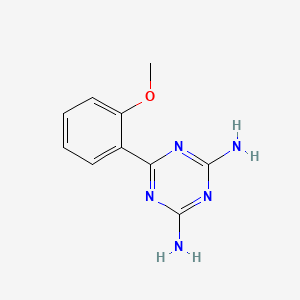

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-, also known as 2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol, is a chemical compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . It is used in various industries .

Physical And Chemical Properties Analysis

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- has a molecular weight of 255.28 and a molecular formula of C14H13N3O2 . It is recommended to be stored at a temperature of 2-8°C .Mechanism of Action

Target of Action

It’s known that benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that benzotriazole derivatives are used in various applications such as uv absorbers or stabilizers in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of uv radiation .

Result of Action

Benzotriazole derivatives have shown a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

The action of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- can be influenced by environmental factors. For instance, it’s known that benzotriazole derivatives can form robust thermally stable gels in a range of solvents and are responsive under pH stimuli or to the presence of metal cations . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTAOH in lab experiments is its stability. It is a relatively stable compound that can be stored for long periods of time without degradation. In addition, BTAOH is readily available and relatively inexpensive, which makes it a cost-effective choice for many research projects.

However, there are also some limitations to using BTAOH in lab experiments. One of the main limitations is its solubility. BTAOH is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, BTAOH has been found to be cytotoxic at high concentrations, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on BTAOH. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the exact mechanism of action and to evaluate its effectiveness in treating inflammatory conditions.

Another potential direction for research is the use of BTAOH in the treatment of liver diseases. Studies have shown that it has a protective effect on the liver, and further research is needed to determine its potential as a therapeutic agent.

Overall, BTAOH is a versatile compound that has a wide range of potential applications in scientific research. Its stability, availability, and low cost make it an attractive choice for many research projects. Further studies are needed to fully understand its mechanism of action and to evaluate its effectiveness in various applications.

Scientific Research Applications

BTAOH has been extensively studied for its potential applications in various scientific fields. One of the most prominent uses of BTAOH is as a stabilizer for plastics. It has been found to be effective in preventing the degradation of plastics caused by UV radiation and oxidation. BTAOH has also been shown to have potential as a corrosion inhibitor, particularly for metals such as copper and steel.

In addition to its industrial applications, BTAOH has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been found to have the ability to scavenge free radicals and protect cells from oxidative damage. BTAOH has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, rinse mouth with water and consult a physician . Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-8-7-10-5-6-14(19)13(9-10)17-15-11-3-1-2-4-12(11)16-17/h1-6,9,18-19H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKKZILXOJVMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072981 | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

96549-95-0 | |

| Record name | 2-[2′-Hydroxy-5′-(2-hydroxyethyl)phenyl]-2H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96549-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096549950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)

![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)

![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)

![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)